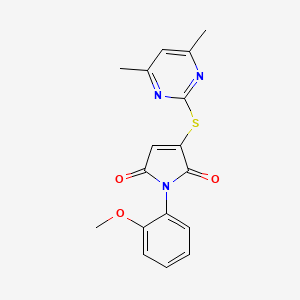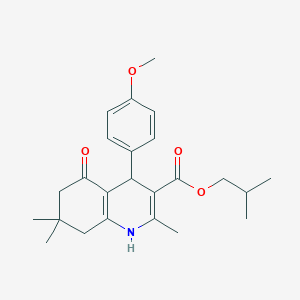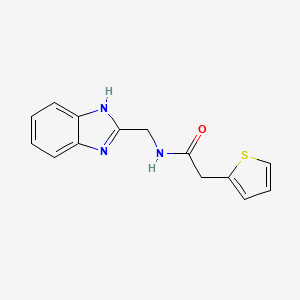
3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole-2,5-dione core, which is a common motif in many biologically active molecules, and is further functionalized with a dimethylpyrimidinyl sulfanyl group and a methoxyphenyl group.
Métodos De Preparación
The synthesis of 3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . The reaction conditions often require the use of solvents like trifluoroethanol and catalysts such as trifluoroacetic acid under microwave conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyrrole-2,5-dione core to pyrrolidine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural motifs are found in various biologically active molecules, making it a subject of interest in drug discovery and development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity. These interactions can lead to the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α, contributing to its anti-inflammatory effects . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
3-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione can be compared with other similar compounds, such as:
3,4-Dimethyl-1H-pyrrole-2,5-dione derivatives: These compounds share the pyrrole-2,5-dione core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: These compounds have a similar heterocyclic structure and exhibit a wide range of biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
726200-82-4 |
|---|---|
Fórmula molecular |
C17H15N3O3S |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2-methoxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H15N3O3S/c1-10-8-11(2)19-17(18-10)24-14-9-15(21)20(16(14)22)12-6-4-5-7-13(12)23-3/h4-9H,1-3H3 |
Clave InChI |
OWXOSDICPADCGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SC2=CC(=O)N(C2=O)C3=CC=CC=C3OC)C |
Solubilidad |
9.1 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049392.png)
![(1E)-1-[2-(1H-benzimidazol-2-yl)hydrazinylidene]-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049404.png)
![1-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylurea](/img/structure/B11049407.png)
![5-(4-chlorophenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(2-hydroxyethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049412.png)
![N-({[2-methoxy-5-(trifluoromethyl)phenyl]carbamoyl}oxy)butanimidoyl chloride](/img/structure/B11049414.png)
![N-(3,4-dichlorophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11049417.png)
![4-(4-chlorophenyl)-1-(4-methoxyphenyl)-N-(2-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11049426.png)


![4-[6-(2-Methyl-1,3-oxazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11049439.png)
![2H-Indeno[1,2-d]pyrimidin-2-one, 1,3,4,5-tetrahydro-4-(2-pyridinyl)-](/img/structure/B11049440.png)

![1-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propan-1-ol](/img/structure/B11049455.png)
![3-(4-methoxybenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049461.png)